2-(3-methylphenyl)-1H-quinazolin-4-one
Description
Properties
IUPAC Name |
2-(3-methylphenyl)-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-10-5-4-6-11(9-10)14-16-13-8-3-2-7-12(13)15(18)17-14/h2-9H,1H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMYBXXEFAWWSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NC(=O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction with Thioacetamide
A foundational approach involves heating anthranilic acid with thioacetamide under acidic conditions. This method, adapted from studies on 2-methyl-quinazolin-4(3H)-one synthesis, produces the quinazolinone ring via cyclodehydration. For 2-(3-methylphenyl)-1H-quinazolin-4-one , anthranilic acid is first functionalized at the 2-position with a 3-methylphenyl group.
Procedure :
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Functionalization : Anthranilic acid reacts with 3-methylbenzoyl chloride in tetrahydrofuran (THF) to form N-(3-methylbenzoyl)anthranilic acid.
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Cyclization : The intermediate is treated with thioacetamide in refluxing acetic acid, inducing cyclodehydration to yield the target compound.
Key Data :
| Starting Material | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Anthranilic acid | 3-Methylbenzoyl chloride | THF, 0°C, 2h | 78 |
| N-(3-Methylbenzoyl)anthranilic acid | Thioacetamide | Acetic acid, reflux, 4h | 65 |
This method’s limitation lies in the steric hindrance of the 3-methylphenyl group, which may reduce cyclization efficiency compared to smaller substituents.
Transition-Metal-Free SNAr Reaction
A modern, transition-metal-free approach utilizes cesium carbonate (Cs₂CO₃) to promote nucleophilic aromatic substitution (SNAr) on ortho-fluorobenzamides. This method, validated for 2-substituted quinazolin-4-ones, offers scalability and avoids metal contamination.
Reaction with 3-Methylbenzamide
Mechanism :
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SNAr Step : Ortho-fluorobenzamide reacts with 3-methylbenzamide in dimethyl sulfoxide (DMSO) at 135°C, facilitated by Cs₂CO₃. The fluoride leaving group is displaced, forming a diamide intermediate.
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Cyclization : Intramolecular nucleophilic attack by the amide nitrogen on the carbonyl carbon generates the quinazolinone ring.
Optimization :
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Solvent : DMSO enhances nucleophilicity and stabilizes intermediates.
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Base : Cs₂CO₃ (2.5 equiv) achieves optimal deprotonation without side reactions.
Representative Protocol :
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Combine ortho-fluorobenzamide (1.0 mmol), 3-methylbenzamide (2.5 mmol), and Cs₂CO₃ (2.5 mmol) in DMSO.
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Heat at 135°C for 24h.
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Purify via ethyl acetate/water extraction and recrystallization.
Yield : 72% (isolated product).
Multi-Step Synthesis via Benzo-Oxazinone Intermediates
Complex quinazolinones often require multi-step syntheses to introduce diverse substituents. This method, adapted from cytotoxic quinazolinone derivatives, involves generating benzo-oxazinone intermediates for subsequent coupling.
Stepwise Functionalization
Steps :
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Synthesis of 6-(4-Amino-3-Methylphenoxy)quinoxaline-2,3(1H,4H)-Dione :
Data :
| Intermediate | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Quinoxalinedione | 2-(3-Methylphenyl)-4H-benzo[d]oxazin-4-one | Glacial acetic acid, reflux, 6h | 58 |
This method’s strength lies in its modularity, enabling the incorporation of varied aryl groups at the 2-position.
Comparative Analysis of Synthetic Routes
To evaluate the practicality of each method, critical parameters are compared:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 65 | 90 | Moderate | High |
| SNAr Reaction | 72 | 95 | High | Moderate |
| Multi-Step Synthesis | 58 | 85 | Low | Low |
Key Insights :
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The SNAr reaction offers the best balance of yield and scalability, making it suitable for industrial applications.
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Cyclocondensation is cost-effective but less efficient for bulky substituents.
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Multi-step synthesis is reserved for complex analogs requiring precise functionalization.
Experimental Considerations and Challenges
Solvent and Temperature Optimization
Regioselectivity and Byproduct Formation
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Steric Effects : The 3-methylphenyl group’s bulkiness can lead to incomplete cyclization or regioisomeric byproducts. Pre-functionalization of the benzamide moiety mitigates this.
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Purification Challenges : Column chromatography or recrystallization in isopropanol is often required to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenyl)-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in treating various diseases, including cancer and neurological disorders.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
- Electron-Withdrawing Groups (EWGs):
- Fluorine-substituted analogs :
- Its molecular weight (240.23 g/mol) is lower than the target compound, likely due to the absence of a methyl group .
3-(4-Fluoro-2-methylphenyl)-2-methylquinazolin-4(3H)-one (CAS: 1769-22-8) combines fluorine and methyl groups, balancing steric and electronic effects. The fluorine may improve metabolic stability compared to pure alkyl substituents .
- Chloro-substituted analogs :
3-(2-Chlorophenyl)-2-mercaptoquinazolin-4(3H)-one (CAS: 65141-60-8) introduces a thiol group and chlorine, increasing polarity and enabling disulfide bond formation. The chloro group’s steric bulk may hinder rotation around the C–Cl bond, affecting conformational flexibility .
Electron-Donating Groups (EDGs):
- Methoxy-substituted analogs :
- 2-(4-Methoxyphenyl)quinazolin-4(3H)-one (C15H12N2O2) demonstrates enhanced solubility due to the methoxy group’s polarity.
- 3-(4-Methoxyphenyl)-2-phenylquinazolin-4(3H)-one (CAS: 6152-86-9) shows a molecular weight of 330.38 g/mol, with the methoxy group contributing to higher polarity and hydrogen-bonding capacity compared to the target compound’s methyl group . Amino-substituted analogs:
- 2-Phenyl-3-[(1H-indol-1-yl)methyl]aminoquinazolin-4(3H)-one features an amino linkage, enabling hydrogen bonding and protonation at physiological pH. This substitution is critical for enhancing bioavailability and target affinity .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 2-(3-methylphenyl)-1H-quinazolin-4-one, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves multi-step reactions, including cyclization of anthranilic acid derivatives with 3-methylbenzaldehyde under acidic conditions. Catalysts like KAl(SO4)2·12H2O can enhance yields by reducing side reactions . Optimization includes solvent selection (e.g., ethanol or DMF), temperature control (80–120°C), and purification via recrystallization or column chromatography. Purity should be verified using HPLC (>95%) and elemental analysis .
Q. How can researchers verify the molecular structure and purity of this compound?
- Answer : Key techniques include:
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions (e.g., methylphenyl at C2) .
- X-ray crystallography : For unambiguous structural determination; SHELXL/SHELXS programs are widely used for refinement .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., m/z 265.0978 for C15H12N2O) .
Q. What are the primary physicochemical properties of this compound, and how do they influence experimental design?
- Answer : Critical properties include:
- Solubility : Limited aqueous solubility; DMSO or ethanol are preferred solvents for biological assays .
- Stability : Stable under ambient conditions but sensitive to strong acids/bases. Storage at −20°C in inert atmospheres is recommended .
- Melting point : Typically 180–200°C (varies with substituents); differential scanning calorimetry (DSC) can confirm phase transitions .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound?
- Answer :
- Target identification : Screen against kinases (e.g., EGFR) or inflammatory mediators (e.g., COX-2) using enzyme inhibition assays .
- Cellular assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations .
- In vivo models : Use murine inflammation/cancer models, monitoring biomarkers (e.g., TNF-α, IL-6) .
Q. How can contradictions in reported biological activity data (e.g., varying IC50 values) be resolved?
- Answer : Discrepancies may arise from:
- Assay conditions : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Compound purity : Re-evaluate via HPLC and compare with reference standards .
- Structural analogs : Cross-reference with derivatives (e.g., 2-phenyl vs. 2-methylphenyl variants) to identify substituent effects .
Q. What computational strategies are effective in predicting the interaction of this compound with biological targets?
- Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding with targets (e.g., DNA topoisomerase II) .
- Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories (GROMACS/AMBER) .
- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups at C3) with activity .
Q. What advanced techniques can elucidate the reaction mechanisms of this compound in catalytic processes?
- Answer :
- Isotopic labeling : Track reaction pathways using <sup>13</sup>C-labeled precursors .
- Kinetic studies : Monitor intermediates via in situ FTIR or Raman spectroscopy .
- DFT calculations : Analyze transition states (e.g., B3LYP/6-31G* level) to identify rate-limiting steps .
Data Analysis and Validation
Q. How should researchers address inconsistencies in crystallographic data (e.g., disordered solvent molecules)?
- Answer :
- SHELXL refinement : Use SQUEEZE to model disordered regions .
- Validation tools : Check with PLATON or CCDC Mercury for symmetry/geometry errors .
Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
